molecular formula C18H18N2OS B2463486 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide CAS No. 443122-35-8

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide

Cat. No. B2463486
CAS RN: 443122-35-8
M. Wt: 310.42
InChI Key: JHPCSRBBCYQHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide” are not documented in the available resources .

Scientific Research Applications

Antimicrobial Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide has been investigated for its antimicrobial potential. Researchers have synthesized related compounds and screened them for their ability to inhibit microbial growth. These studies aim to identify novel agents for combating bacterial and fungal infections .

Anti-Inflammatory Properties

The compound’s structural features suggest potential anti-inflammatory effects. Researchers have explored its interactions with inflammatory pathways, particularly focusing on enzymes like JNK2 and JNK3. By modulating these pathways, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide may offer therapeutic benefits in inflammatory conditions .

Cancer Research

Given its heteroarene structure, this compound has also piqued interest in cancer research. Scientists investigate its impact on cancer cell proliferation, apoptosis, and metastasis. Preliminary studies suggest potential antitumor activity, although further research is needed to elucidate the underlying mechanisms .

Future Directions

The future directions for research and applications of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide” are not documented in the available resources .

Mechanism of Action

Target of Action

The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide is the Mitogen-activated protein kinase 10 (JNK3) . This kinase is part of the MAPK family, which plays a crucial role in cellular signaling processes .

Mode of Action

The compound interacts with its target, JNK3, by binding to the ATP-binding site of the kinase . The 3-cyano substituent of the compound forms a hydrogen bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, thereby modulating the downstream signaling processes .

Biochemical Pathways

The inhibition of JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide affects the JNK signaling pathway . This pathway is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation . By inhibiting JNK3, the compound can modulate these processes.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its half-life and clearance, are crucial factors that determine its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide’s action are primarily due to its inhibitory effect on JNK3 . By inhibiting this kinase, the compound can modulate various cellular processes, potentially leading to therapeutic effects in diseases where the JNK signaling pathway is implicated .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-7-8-13(9-12(11)2)17(21)20-18-15(10-19)14-5-3-4-6-16(14)22-18/h7-9H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPCSRBBCYQHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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